molecular formula C9H10F2O2 B1427570 1-(2,6-Difluoro-4-methoxyphenyl)ethanol CAS No. 1250487-28-5

1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Cat. No.: B1427570
CAS No.: 1250487-28-5
M. Wt: 188.17 g/mol
InChI Key: NODBXQQEAUSBBE-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a chemical compound with the molecular formula C10H11F2O2. It is a white crystalline solid commonly used in medical, environmental, and industrial research. This compound is known for its unique structural features, including the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reduction of 1-(2,6-Difluoro-4-methoxyphenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial production methods may involve the use of catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

1-(2,6-Difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,6-Difluoro-4-methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the compound can yield 1-(2,6-Difluoro-4-methoxyphenyl)ethane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction can produce the fully saturated hydrocarbon .

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

1-(2,6-Difluoro-4-methoxyphenyl)ethanol can be compared with other similar compounds, such as:

    1-(2,6-Difluoro-4-methylphenyl)ethanol: This compound has a methyl group instead of a methoxy group, resulting in different chemical and physical properties.

    1-(2,6-Difluoro-4-methoxyphenyl)ethanone: The ketone analog of the compound, which exhibits different reactivity and applications.

    1-(2,6-Difluoro-4-methoxyphenyl)ethane: The fully reduced form, which lacks the hydroxyl group and has distinct chemical behavior.

Properties

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODBXQQEAUSBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)OC)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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